molecular formula C7H5IN4O3 B13073617 5-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13073617
M. Wt: 320.04 g/mol
InChI Key: UJMVMAHOYLWVSV-UHFFFAOYSA-N
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Description

5-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a complex organic compound that features a unique combination of pyrazole and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the iodination of 1-methyl-1H-pyrazole, followed by the formation of the oxadiazole ring through cyclization reactions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The iodine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce a variety of substituents into the pyrazole ring.

Scientific Research Applications

5-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid stands out due to the presence of both pyrazole and oxadiazole rings, which confer unique chemical and biological properties

Properties

Molecular Formula

C7H5IN4O3

Molecular Weight

320.04 g/mol

IUPAC Name

5-(5-iodo-1-methylpyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C7H5IN4O3/c1-12-4(8)3(2-9-12)6-10-5(7(13)14)11-15-6/h2H,1H3,(H,13,14)

InChI Key

UJMVMAHOYLWVSV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C2=NC(=NO2)C(=O)O)I

Origin of Product

United States

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